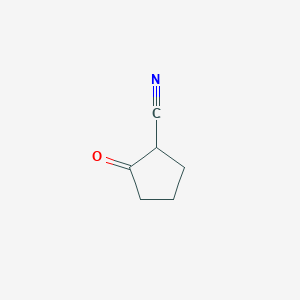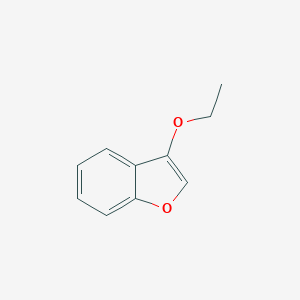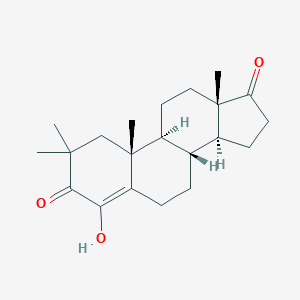![molecular formula C21H26N4O2 B149625 N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide CAS No. 386297-97-8](/img/structure/B149625.png)
N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
Descripción general
Descripción
Reference standard
Aplicaciones Científicas De Investigación
Neuroinflammation Detection
DPA-713 is used as a PET imaging tracer to detect neuroinflammation. It has been shown to accurately reflect the extent of microglial activation in brain tissue after stroke, which is crucial for understanding and treating neurological diseases .
SARS-CoV-2 Infection Studies
Researchers have utilized DPA-713 in the study of SARS-CoV-2 infection in animal models. Pulmonary imaging with DPA-713 has helped in understanding the infection’s impact on lung tissue .
Arthritis Research
DPA-713 has been applied in arthritis research, particularly in imaging synovial macrophages, which are key players in the inflammation process associated with arthritis .
HIV Management
The compound is also being explored as a biomarker for glial cell activation and neuroinflammation in individuals infected with HIV, potentially aiding in therapeutic monitoring and management of neurocognitive deficits .
Neuroscience Research
In neuroscience, DPA-713 is used to monitor changes in TSPO expression, a protein involved in neuroinflammation, which can be crucial for studying various brain disorders .
Stroke and Cerebral Ischemia
DPA-713 is valuable for tracking microglial activation in vivo after stroke and cerebral ischemia, providing insights into the inflammatory processes following such events .
Propiedades
IUPAC Name |
N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-6-24(7-2)19(26)13-18-20(16-8-10-17(27-5)11-9-16)23-25-15(4)12-14(3)22-21(18)25/h8-12H,6-7,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZWUAWCTNWSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126663 | |
| Record name | DPA 713 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide | |
CAS RN |
386297-97-8 | |
| Record name | N,N-Diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386297-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DPA-713 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386297978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPA 713 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPA-713 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQF723MLIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of DPA-713?
A1: DPA-713 selectively binds to the translocator protein 18 kDa (TSPO), previously known as the peripheral benzodiazepine receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Where is TSPO located and what is its role?
A2: TSPO is primarily found on the outer mitochondrial membrane of cells, particularly in microglia and macrophages within the central nervous system. [, , , ] Its exact function is not fully understood, but it's linked to various cellular processes like steroidogenesis, apoptosis, porphyrin transport, and immunomodulation. [, ]
Q3: How does DPA-713 binding to TSPO facilitate neuroinflammation imaging?
A3: TSPO expression is significantly upregulated in activated microglia and macrophages, key players in the neuroinflammatory response. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Radiolabeled DPA-713, typically with carbon-11 ([11C]DPA-713), allows visualization and quantification of TSPO accumulation in the brain using positron emission tomography (PET), providing an indirect measure of neuroinflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Are there any downstream effects of DPA-713 binding to TSPO?
A4: DPA-713 is primarily used as a diagnostic tool to image TSPO expression and does not possess inherent therapeutic effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its binding to TSPO is believed to be primarily for imaging purposes without directly influencing downstream signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What is the molecular formula and weight of DPA-713?
A5: DPA-713 has the molecular formula C21H26N4O2 and a molecular weight of 366.46 g/mol.
Q6: Is there spectroscopic data available for DPA-713?
A6: While the provided research excerpts don't detail specific spectroscopic data, standard characterization techniques like NMR and mass spectrometry are likely employed to confirm its synthesis and purity. [, ]
Q7: How stable is DPA-713 under various conditions?
A7: Information on DPA-713 stability under different conditions (temperature, pH, light exposure) is limited in the provided texts.
Q8: Has DPA-713 shown compatibility with various materials for formulation or administration?
A8: The research excerpts primarily focus on DPA-713 as an imaging agent. Information on its broader material compatibility for diverse applications is not extensively discussed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q9: Does DPA-713 possess any catalytic properties?
A9: DPA-713 is primarily investigated for its binding affinity to TSPO and is not reported to exhibit catalytic activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q10: Have computational methods been applied to study DPA-713?
A10: While specific computational modeling details are absent from the provided texts, researchers have likely used computational chemistry to understand DPA-713’s binding interactions with TSPO and guide the development of analogs with improved properties. []
Q11: How do structural modifications to DPA-713 affect its TSPO binding affinity?
A11: Modifications to the DPA-713 scaffold, such as alterations to the heterocyclic core or the introduction of specific functional groups, can significantly influence its affinity for TSPO. [, , ] For instance, replacing the methoxyphenyl group with other substituents impacts both affinity and selectivity for TSPO subtypes. []
Q12: What are the key structural features of DPA-713 essential for TSPO binding?
A12: The pyrazolo[1,5-a]pyrimidine core, the methoxyphenyl substituent, and the diethylacetamide side chain are crucial for DPA-713's interaction with TSPO. [, ] Research suggests that hydrogen bonding interactions and the position of nitrogen atoms within the heterocyclic core influence binding affinity. []
Q13: Have there been attempts to formulate DPA-713 to enhance its properties?
A13: While the provided research excerpts do not delve into specific formulation strategies for DPA-713, researchers likely explore various formulations to optimize its solubility, bioavailability, and stability, particularly for in vivo applications. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q14: How is DPA-713 metabolized and excreted?
A14: Details on DPA-713 metabolism and excretion pathways are limited in the provided research. Further studies are needed to elucidate its metabolic fate.
Q15: What is the typical half-life of [11C]DPA-713?
A15: As a carbon-11-labeled radiotracer, [11C]DPA-713 has a relatively short half-life of approximately 20 minutes, limiting its use for prolonged imaging sessions. []
Q16: How does the TSPO A147T polymorphism affect DPA-713 binding?
A16: The common A147T polymorphism in the TSPO gene significantly reduces the binding affinity of second-generation TSPO ligands, including DPA-713. [, ] This polymorphism necessitates careful interpretation of PET imaging data and highlights the need for alternative tracers that are less sensitive to this genetic variation.
Q17: Has DPA-713 demonstrated efficacy in preclinical models of disease?
A17: DPA-713 has been successfully used to image neuroinflammation in various preclinical animal models, including those for stroke, traumatic brain injury, and multiple sclerosis. [, , , ] Its ability to detect glial activation in these models supports its potential for monitoring disease progression and treatment response.
Q18: What in vitro assays are used to evaluate DPA-713 binding characteristics?
A18: Competitive binding assays using cells expressing TSPO, such as rat kidney membranes or human monocytic-macrophage THP1 cells, are commonly employed to determine the binding affinity (Ki) and selectivity of DPA-713. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q19: Which animal models have been used to evaluate DPA-713 for neuroinflammation imaging?
A19: DPA-713 has been studied in rodent models of conditions such as ischemic stroke, chronic pancreatitis, and tuberculosis, demonstrating its potential to visualize inflammatory processes in vivo. [, , , , ]
Q20: Are there any ongoing clinical trials using DPA-713?
A20: While the provided research excerpts do not mention specific clinical trials, DPA-713's promising preclinical results suggest it's likely being investigated in clinical settings to evaluate its diagnostic potential in humans. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q21: How is DPA-713 typically radiolabeled for PET imaging?
A21: DPA-713 can be radiolabeled with carbon-11 ([11C]DPA-713) or fluorine-18 ([18F]DPA-714) through specific radiochemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The choice of radioisotope depends on the desired half-life and imaging application.
Q22: What analytical techniques are employed to characterize and quantify DPA-713?
A22: High-performance liquid chromatography (HPLC) is a primary method used for purifying and analyzing DPA-713, ensuring its quality and purity for research and clinical applications. [, ]
Q23: Are there alternative tracers to DPA-713 for imaging TSPO?
A23: Yes, several other TSPO PET tracers are available or under development, including [11C]PK11195, [11C]PBR28, and [18F]FEPPA. [, ] These alternatives may offer advantages in terms of binding affinity, selectivity for TSPO subtypes, or insensitivity to the A147T polymorphism.
Q24: What are the limitations of using DPA-713 for neuroinflammation imaging?
A24: Key limitations include the influence of the TSPO A147T polymorphism on DPA-713 binding [, ], the need for arterial blood sampling for accurate quantification in some cases [], and the short half-life of carbon-11 limiting scan duration. []
Q25: What is the environmental impact of DPA-713 production and use?
A25: The provided research primarily focuses on the biomedical applications of DPA-713, and information regarding its environmental impact is not discussed.
Q26: Has DPA-713 been studied for other potential medical applications?
A26: While the focus has been on neuroinflammation imaging, TSPO's presence in various cell types suggests potential applications in oncology and cardiovascular diseases. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)

![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)







![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)


